molecular formula C13H14N6 B11864843 1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11864843
M. Wt: 254.29 g/mol
InChI Key: OQLOXMOEQUPSJM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of 3,4-dimethylphenylhydrazine with pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield . The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like copper(I) iodide for cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3,4-dimethylphenyl group contributes to its distinct pharmacokinetic properties, making it a valuable compound for drug development .

Properties

Molecular Formula

C13H14N6

Molecular Weight

254.29 g/mol

IUPAC Name

[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C13H14N6/c1-8-3-4-10(5-9(8)2)19-13-11(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18)

InChI Key

OQLOXMOEQUPSJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NN)C

Origin of Product

United States

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